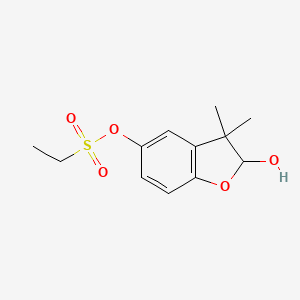
(2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) ethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) ethanesulfonate is a complex organic compound with a benzofuran ring structure. This compound is known for its unique chemical properties and potential applications in various scientific fields. It is often used in research due to its interesting reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) ethanesulfonate typically involves the formation of the benzofuran ring followed by the introduction of the ethanesulfonate group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring. Subsequent sulfonation reactions introduce the ethanesulfonate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
(2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) ethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The ethanesulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or other oxidized derivatives, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
(2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) ethanesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds
Mechanism of Action
The mechanism of action of (2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) ethanesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) methanesulfonate: Similar structure but with a methanesulfonate group instead of ethanesulfonate.
2-hydroxy-3,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl methanesulfonate: Another closely related compound with slight structural variations.
Uniqueness
(2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) ethanesulfonate is unique due to its specific functional groups and the resulting chemical properties
Properties
CAS No. |
68505-81-7 |
|---|---|
Molecular Formula |
C12H16O5S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
(2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) ethanesulfonate |
InChI |
InChI=1S/C12H16O5S/c1-4-18(14,15)17-8-5-6-10-9(7-8)12(2,3)11(13)16-10/h5-7,11,13H,4H2,1-3H3 |
InChI Key |
DLXWYYVRPICUON-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)OC1=CC2=C(C=C1)OC(C2(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















